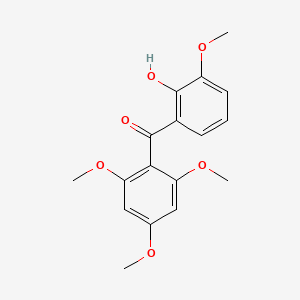
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone is a compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
The synthesis of (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-hydroxy-3,4,6-trimethoxyacetophenone with anisaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in a solvent like ethanol or methanol at room temperature .
Chemical Reactions Analysis
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions. Reagents like sodium methoxide or sodium ethoxide are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone involves its interaction with various molecular targets and pathways. For instance, its anxiolytic effect is mediated through the GABAergic system, where it acts on GABA receptors . Additionally, its anti-inflammatory and antinociceptive effects are linked to the inhibition of cyclooxygenase enzymes and modulation of the TRPA1 channel .
Comparison with Similar Compounds
Similar compounds to (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone include other chalcones and derivatives such as:
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Known for its anxiolytic effects.
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Exhibits antiproliferative activity against Trypanosoma cruzi.
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: Used in various chemical syntheses.
The uniqueness of this compound lies in its combination of multiple methoxy groups and its diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6343-00-6 |
|---|---|
Molecular Formula |
C17H18O6 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(2-hydroxy-3-methoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O6/c1-20-10-8-13(22-3)15(14(9-10)23-4)17(19)11-6-5-7-12(21-2)16(11)18/h5-9,18H,1-4H3 |
InChI Key |
HIXCOZUWCXSJDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)C2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


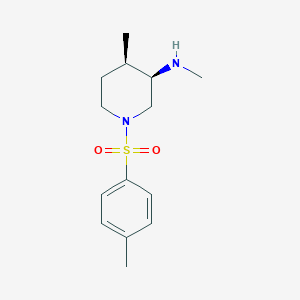
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
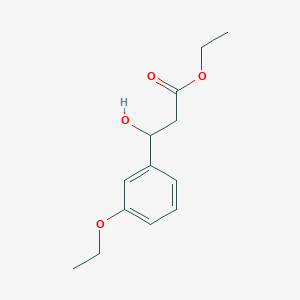

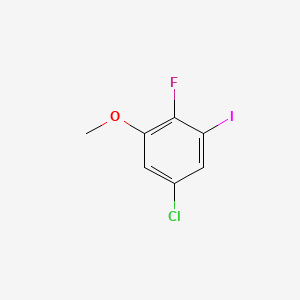

![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
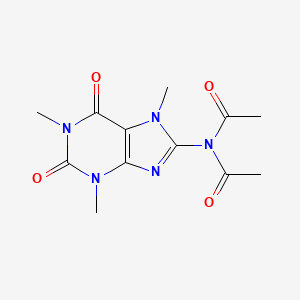

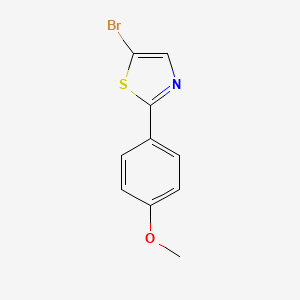
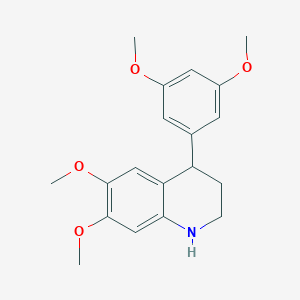
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
